Cas no 33103-22-9 (Cyclo[(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-3,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-[[(3R,4R)-3,6-diamino-4-hydroxy-1-oxohexyl]amino]-b-alanyl-L-seryl-L-seryl])
![Cyclo[(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-3,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-[[(3R,4R)-3,6-diamino-4-hydroxy-1-oxohexyl]amino]-b-alanyl-L-seryl-L-seryl] structure](https://it.kuujia.com/scimg/cas/33103-22-9x500.png)
33103-22-9 structure
Nome del prodotto:Cyclo[(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-3,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-[[(3R,4R)-3,6-diamino-4-hydroxy-1-oxohexyl]amino]-b-alanyl-L-seryl-L-seryl]
Cyclo[(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-3,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-[[(3R,4R)-3,6-diamino-4-hydroxy-1-oxohexyl]amino]-b-alanyl-L-seryl-L-seryl] Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclo[(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-3,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-[[(3R,4R)-3,6-diamino-4-hydroxy-1-oxohexyl]amino]-b-alanyl-L-seryl-L-seryl]
- Cyclo[(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-3,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-[
- ENVIOMYCIN
- 1-(L-threo-3,6-Diamino-4-hydroxyhexanoic acid)viomycin
- 3,6-diamino-4-hydroxy-hexanoyl-> -cyclo-[L-2,3-diamino-propionyl-> -L-seryl-> -L-seryl-> -2-amino-3-ureido-acryloyl-> -(S)-amino-((4R)-2-amino-6t-hydroxy-1(3),4,5,6-tetrahydro-pyrimidin-4r-yl)-acetyl-(1-> N3)]
- AC1MI4N0
- C25H43N13O11
- Viomycin, 1-(L-threo-3,6-diamino-4-hydroxyhexanoic acid)-
- 3,6-diamino-N-[(6Z)-9,12-bis(hydroxymethyl)-3-(2-iminohexahydropyrimidin-4-yl)-2,5,8,11,14-pentaoxo-6-(ureidomethylene)-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxy-hexanamide
- 33103-22-9
- SCHEMBL49852
- Tuberactin (*sulfate*)
- 1-(l-threo-3,6-Diamino-4-hydroxy-hexanoic acid)-6-[t-2-(2-amino-1,4,5,6-tetrahydro-4-pyriminyl)glycine]viomycin
- D07897
- EVM
- Turn-N
- 3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide
- Tuberactinomycin N
-
- Inchi: InChI=1S/C25H43N13O10/c26-3-1-16(41)10(27)5-17(42)33-12-6-31-23(47)18(11-2-4-30-24(28)37-11)38-20(44)13(7-32-25(29)48)34-21(45)14(8-39)36-22(46)15(9-40)35-19(12)43/h7,10-12,14-16,18,39-41H,1-6,8-9,26-27H2,(H,31,47)(H,33,42)(H,34,45)(H,35,43)(H,36,46)(H,38,44)(H3,28,30,37)(H3,29,32,48)/b13-7-/t10-,11-,12+,14+,15+,16-,18?/m1/s1
- Chiave InChI: HPWIIERXAFODPP-ZWMAGWDSSA-N
- Sorrisi: NCC[C@H]([C@@H](CC(N[C@H]1CNC(=O)C([C@H]2CCN=C(N)N2)NC(=O)/C(=C/NC(=O)N)/NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC1=O)=O)N)O
Proprietà calcolate
- Massa esatta: 685.326
- Massa monoisotopica: 685.326
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 15
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 48
- Conta legami ruotabili: 10
- Complessità: 1280
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: -7.4
- Superficie polare topologica: 393A^2
Proprietà sperimentali
- Densità: 1.8
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.762
- PSA: 412.29000
- LogP: -3.73830
Cyclo[(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-3,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-[[(3R,4R)-3,6-diamino-4-hydroxy-1-oxohexyl]amino]-b-alanyl-L-seryl-L-seryl] Letteratura correlata
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
33103-22-9 (Cyclo[(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-3,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-[[(3R,4R)-3,6-diamino-4-hydroxy-1-oxohexyl]amino]-b-alanyl-L-seryl-L-seryl]) Prodotti correlati
- 32988-50-4(Glycine,3-amino-N-[(3S)-3,6-diamino-1-oxohexyl]-L-alanyl-L-seryl-L-seryl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-2-[(4R,6S)-2-amino-1,4,5,6-tetrahydro-6-hydroxy-4-pyrimidinyl]-,(5®13)-lactam, (2S)-)
- 11003-38-6(capreomycin)
- 62639-89-8(Cyclo[3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-3,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-amino-b-alanyl-L-seryl])
- 42191-47-9(Benzeneethanimidamide,N-hydroxy-4-nitro-)
- 1210285-94-1(2-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol)
- 506435-25-2(2-Butenedinitrile,2-amino-3-[[3-(4-methoxyphenyl)-2-propenylidene]amino]-)
- 2751610-41-8(1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride)
- 2120002-85-7(Methyl 2-(8-ethyl-2-hydroxyquinolin-4-yl)acetate)
- 1705439-82-2(1-(1-benzothiophene-2-carbonyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine)
- 2228660-26-0(3-{1-(aminomethyl)cyclopropylmethyl}-1lambda6-thiolane-1,1-dione)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
